molecular formula C15H14Cl2O4S B4627668 3,5-dimethylphenyl 2,5-dichloro-4-methoxybenzenesulfonate

3,5-dimethylphenyl 2,5-dichloro-4-methoxybenzenesulfonate

Cat. No.: B4627668
M. Wt: 361.2 g/mol
InChI Key: GYCRSTUTPBKDBZ-UHFFFAOYSA-N
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Description

3,5-Dimethylphenyl 2,5-dichloro-4-methoxybenzenesulfonate is an organic compound that belongs to the class of sulfonates This compound is characterized by the presence of a sulfonate group attached to a benzene ring, which is further substituted with dimethyl, dichloro, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethylphenyl 2,5-dichloro-4-methoxybenzenesulfonate typically involves the sulfonation of 3,5-dimethylphenyl 2,5-dichloro-4-methoxybenzene. This process can be carried out using chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted at low temperatures to prevent decomposition of the reactants and to ensure high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to optimize the yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring the efficient production of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylphenyl 2,5-dichloro-4-methoxybenzenesulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction Reactions: The sulfonate group can be reduced to a sulfonic acid or a sulfide under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Substitution: Formation of substituted derivatives with various functional groups.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfonic acids or sulfides.

Scientific Research Applications

3,5-Dimethylphenyl 2,5-dichloro-4-methoxybenzenesulfonate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-dimethylphenyl 2,5-dichloro-4-methoxybenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. For example, the sulfonate group can interact with active sites of enzymes, inhibiting their function and affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylphenyl 2,5-dichlorobenzenesulfonate: Lacks the methoxy group, which may affect its reactivity and applications.

    3,5-Dimethylphenyl 4-methoxybenzenesulfonate: Lacks the dichloro substitution, which may influence its chemical properties and biological activities.

    2,5-Dichloro-4-methoxybenzenesulfonate: Lacks the dimethylphenyl group, which may alter its overall stability and functionality.

Uniqueness

3,5-Dimethylphenyl 2,5-dichloro-4-methoxybenzenesulfonate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential applications. The presence of both electron-donating (methoxy) and electron-withdrawing (dichloro) groups on the benzene ring allows for a diverse range of chemical transformations and interactions with biological targets.

Properties

IUPAC Name

(3,5-dimethylphenyl) 2,5-dichloro-4-methoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2O4S/c1-9-4-10(2)6-11(5-9)21-22(18,19)15-8-12(16)14(20-3)7-13(15)17/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYCRSTUTPBKDBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OS(=O)(=O)C2=C(C=C(C(=C2)Cl)OC)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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